VU0364572: A Technical Guide for Researchers
VU0364572: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor implicated in cognitive function. Its unique bitopic binding mechanism, engaging both an allosteric site and the orthosteric acetylcholine binding pocket, confers functional selectivity for the M1 receptor subtype. This property, combined with its oral bioavailability and ability to penetrate the central nervous system, has positioned VU0364572 as a valuable tool for investigating the therapeutic potential of M1 receptor activation in neurological disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to VU0364572, intended to facilitate further research and development in this area.
Chemical Structure and Properties
VU0364572 is a small molecule with a complex heterocyclic structure. While the definitive IUPAC name is not consistently reported in the literature, its chemical identity is unequivocally defined by its structure and CAS number.
Table 1: Chemical and Physical Properties of VU0364572
| Property | Value | Source |
| CAS Number | 1240514-87-7 | [1] |
| Molecular Formula | C₂₁H₃₁N₃O₃ | MedChemExpress |
| Molecular Weight | 373.49 g/mol | MedChemExpress |
| SMILES | O=C(N1CCC(N2C--INVALID-LINK--CCC2)CC1)OCC | MedChemExpress |
Pharmacological Properties
VU0364572 is characterized as a selective M1 muscarinic receptor allosteric agonist. Its mechanism of action involves binding to a site topographically distinct from the orthosteric acetylcholine (ACh) binding site, which modulates the receptor's response to the endogenous ligand. However, further studies have revealed that VU0364572 also interacts with the orthosteric site, classifying it as a bitopic ligand.[2][3] This dual interaction is believed to be crucial for its functional selectivity.
Table 2: Pharmacological Profile of VU0364572
| Parameter | Value | Species/System | Source |
| Mechanism of Action | M1 Muscarinic Receptor Allosteric Agonist (Bitopic Ligand) | [2][3] | |
| EC₅₀ (M1 Receptor) | 0.11 µM (110 nM) | CHO cells expressing rat M1 receptor | [4] |
| Selectivity (EC₅₀) | > 30 µM for M2, M3, M4, M5 receptors | CHO cells expressing rat muscarinic receptors | [4] |
| Binding Affinity (Kᵢ) | M1: 6.60 ± 0.24 (pEC₅₀) | CHO cells expressing rat M1 receptor | [2] |
| M2: Not reported | |||
| M3: Not reported | |||
| M4: Not reported | |||
| M5: Not reported | |||
| In Vivo Activity | Orally active, CNS penetrant | Mice | [1] |
Signaling Pathways and Experimental Workflows
VU0364572, as an M1 receptor agonist, primarily activates the Gq/11 signaling pathway. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK1/2).
A typical experimental workflow to characterize the activity of VU0364572 involves a series of in vitro and in vivo assays.
Key Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a composite of established methods for measuring intracellular calcium flux in response to M1 receptor activation in a CHO cell line stably expressing the rat M1 receptor.
Objective: To determine the potency (EC₅₀) of VU0364572 in activating M1 receptor-mediated calcium release.
Materials:
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CHO cells stably expressing the rat M1 muscarinic receptor.
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Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.
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Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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VU0364572 stock solution in DMSO.
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Acetylcholine (ACh) as a positive control.
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Black-walled, clear-bottom 96- or 384-well microplates.
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Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
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Cell Plating: Seed the CHO-M1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
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Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.
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Compound Preparation: Prepare serial dilutions of VU0364572 and the positive control (ACh) in assay buffer.
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Assay Measurement: a. Place the cell plate in the fluorescence plate reader and record the baseline fluorescence. b. Add the VU0364572 or ACh solutions to the wells. c. Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.
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Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Efficacy in the 5XFAD Mouse Model of Alzheimer's Disease
This protocol outlines a chronic dosing study to evaluate the neuroprotective effects of VU0364572 in the 5XFAD transgenic mouse model.[5]
Objective: To assess the impact of chronic VU0364572 administration on cognitive deficits and amyloid-beta (Aβ) pathology.
Animal Model: 5XFAD transgenic mice, which overexpress mutant human APP and PSEN1, leading to early and aggressive amyloid plaque deposition.[6][7]
Materials:
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5XFAD mice and wild-type littermate controls.
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VU0364572.
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Vehicle for oral administration (e.g., drinking water).
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Behavioral testing apparatus (e.g., Morris water maze).
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Reagents and antibodies for immunohistochemistry (e.g., anti-Aβ antibodies 6E10 or 4G8).
Procedure:
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Dosing: Begin chronic administration of VU0364572 in the drinking water of 2-month-old 5XFAD mice. A typical dose is 10 mg/kg/day.[1] Continue treatment for 4 months.
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Behavioral Testing: At 6 months of age, following a washout period, subject the mice to cognitive testing, such as the Morris water maze, to assess spatial learning and memory.
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Tissue Collection and Preparation: Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.[8] Harvest the brains and post-fix before cryoprotection in sucrose.
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Immunohistochemistry: a. Section the brains using a cryostat. b. Perform antigen retrieval. c. Incubate the sections with a primary antibody against Aβ. d. Incubate with a corresponding secondary antibody. e. Develop the signal using a suitable detection system (e.g., DAB).
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Image Analysis: Acquire images of the stained brain sections and quantify the Aβ plaque burden in specific brain regions like the cortex and hippocampus using image analysis software.
Conclusion
VU0364572 represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its unique bitopic binding mode and favorable pharmacokinetic properties make it an invaluable research tool for elucidating the role of M1 receptor signaling in health and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of VU0364572 and related compounds in the pursuit of novel treatments for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Modification of the M1 Agonist VU0364572 Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and neuropathological features of Alzheimer’s disease are attenuated in 5xFAD mice treated with intranasal GHK peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
